![molecular formula C9H7Li B12580027 Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide CAS No. 498565-48-3](/img/structure/B12580027.png)
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bicyclo[610]nona-1(8),2,4,6-tetraen-9-ide is a unique organolithium compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide typically involves the reaction of bicyclo[6.1.0]nona-1(8),2,4,6-tetraene with an organolithium reagent. The reaction is usually carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures to stabilize the intermediate products and ensure a high yield of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioorthogonal reactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide involves its ability to act as a nucleophile in various chemical reactions. The compound’s bicyclic structure provides unique reactivity, allowing it to participate in a range of reactions with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonyne carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.3.1]nona-3,6-dien-2-ones: Compounds with a different bicyclic structure but similar reactivity in certain chemical reactions
Uniqueness
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide is unique due to its specific bicyclic structure and the presence of lithium, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and various research applications.
Properties
CAS No. |
498565-48-3 |
|---|---|
Molecular Formula |
C9H7Li |
Molecular Weight |
122.1 g/mol |
InChI |
InChI=1S/C9H7.Li/c1-2-4-6-9-7-8(9)5-3-1;/h1-7H;/q-1;+1 |
InChI Key |
LZLDTVDFPLIZDU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C2=C1C=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


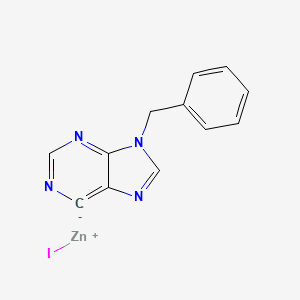

![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
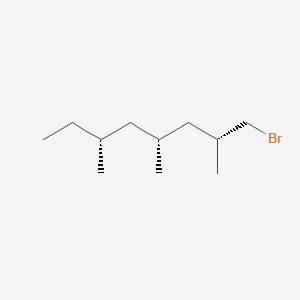
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
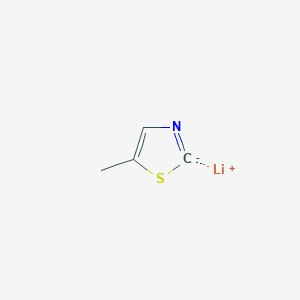
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)
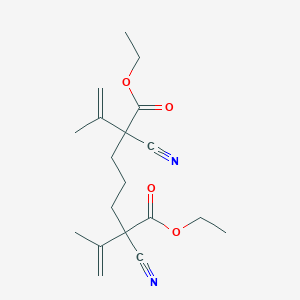
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12580032.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
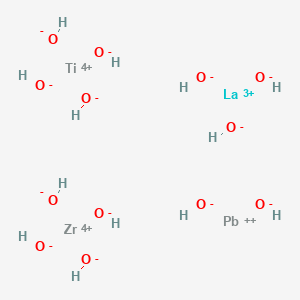
![Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B12580040.png)
